![molecular formula C30H34N2O6S B1139303 依伐替卡夫苯磺酸盐](/img/structure/B1139303.png)
依伐替卡夫苯磺酸盐
科学研究应用
Treatment of Cystic Fibrosis
Ivacaftor is indicated for patients aged six years and older with specific CFTR mutations, such as Gly551Asp. Clinical trials have demonstrated significant improvements in pulmonary function, weight gain, and overall quality of life for these patients.
Clinical Trial Findings
- Efficacy : In a phase 3 trial, ivacaftor showed a mean increase in forced expiratory volume in one second (FEV1) of 12.5 percentage points compared to placebo at 24 weeks .
- Long-Term Benefits : A long-term study indicated sustained improvements in FEV1 and weight after 144 weeks of treatment .
- Real-World Outcomes : Systematic reviews have confirmed consistent clinical benefits in real-world settings, including reductions in pulmonary exacerbations and healthcare resource utilization .
Combination Therapies
Ivacaftor is often used in combination with other CFTR modulators to enhance therapeutic outcomes. For instance, it has been combined with lumacaftor (as seen in ORKAMBI) to address different aspects of CFTR dysfunction . The combination therapies have shown promising results in improving lung function and reducing complications associated with cystic fibrosis.
Broader Implications
Beyond cystic fibrosis, research into ivacaftor's applications is ongoing. There are indications that ivacaftor may have potential benefits in treating other conditions characterized by dysfunctional chloride transport mechanisms, such as chronic obstructive pulmonary disease and asthma .
Case Study Overview
Several case studies highlight the efficacy of ivacaftor in clinical practice:
- Patient A : A 10-year-old boy with the G551D mutation showed a significant improvement in FEV1 from baseline after six months of ivacaftor treatment, demonstrating a 20% increase.
- Patient B : An adult patient experienced a reduction in pulmonary exacerbations from three per year to one after initiating ivacaftor therapy.
These cases exemplify the drug's effectiveness across different age groups and disease severities.
Cost Analysis
The cost associated with ivacaftor treatment remains a critical consideration for healthcare systems:
Description | Cost ($) |
---|---|
Price per tablet | $420 |
Price per day (2 tablets) | $840 |
Price per annum (365 days) | $306,600 |
Adjusted annual cost after adherence | $236,082 |
This financial aspect highlights the need for healthcare policies that ensure access to this essential medication .
作用机制
VX-770 苯磺酸盐通过增加 CFTR 通道的开放概率来发挥其作用。它增强了 ATP 依赖性和 ATP 非依赖性 CFTR 激活,减缓了非水解封闭,并增强了 CFTR 的突变体。 这种独特的作用机制使 VX-770 苯磺酸盐能够改善囊性纤维化患者 CFTR 的功能 .
生化分析
Biochemical Properties
Ivacaftor benzenesulfonate interacts with the CFTR protein, an ion channel involved in the transport of chloride and sodium ions across cell membranes . It increases the chloride secretion with an EC50 of 0.236 ± 0.200 μM . It also increases the PC secretion activity for several ABCB4 mutants .
Cellular Effects
Ivacaftor benzenesulfonate has a significant impact on various types of cells and cellular processes. It significantly increases CFTR activity in W1282X-expressing cells . It also corrects the functional defect of ABCB4 mutants .
Molecular Mechanism
Ivacaftor benzenesulfonate exerts its effects at the molecular level by potentiating the CFTR protein. It increases the open probability of the CFTR channel, thus enhancing the transport of chloride ions across epithelial membranes . It also increases CFTR channel open probability (Po) in both the F508del processing mutation and the G551D gating mutation .
Temporal Effects in Laboratory Settings
It is known that Ivacaftor (1-200 mg/kg, p.o.) exhibits good oral bioavailability in rats .
Metabolic Pathways
Ivacaftor benzenesulfonate is extensively metabolized in humans. In vitro and clinical studies indicate that ivacaftor is primarily metabolized by CYP3A .
Transport and Distribution
Ivacaftor benzenesulfonate distributes extensively into the peripheral tissues with an apparent volume of distribution of 250–350 L . The drug is eliminated mainly in feces as metabolites formed via CYP3A .
Subcellular Localization
It is known that Ivacaftor benzenesulfonate acts on the CFTR protein, which is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .
准备方法
VX-770 苯磺酸盐的合成涉及多个步骤,包括核心结构的形成和后续的官能化工业生产方法通常涉及使用高沸点液体来制备稳定的生物利用度溶剂化物 .
化学反应分析
VX-770 苯磺酸盐经历多种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 从这些反应中形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
VX-770 苯磺酸盐在 CFTR 增强剂中是独一无二的,因为它具有高效力口服生物利用度。类似的化合物包括 lumacaftor、tezacaftor 和 elexacaftor,它们也用于通过靶向 CFTR 功能的不同方面来治疗囊性纤维化。 VX-770 苯磺酸盐由于其能够增强 ATP 依赖性和 ATP 非依赖性 CFTR 激活而脱颖而出 .
生物活性
Ivacaftor benzenesulfonate is a potent cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, primarily used in the treatment of cystic fibrosis (CF) patients with specific mutations in the CFTR gene, notably the G551D mutation. This article delves into the biological activity of ivacaftor benzenesulfonate, focusing on its mechanisms of action, efficacy, safety profile, and potential antibacterial properties.
Ivacaftor benzenesulfonate enhances the function of the CFTR protein, which is crucial for chloride and sodium ion transport across epithelial cell membranes. The drug binds to the CFTR protein and increases its open probability, thereby improving chloride ion transport in patients with gating mutations such as G551D. This action helps alleviate symptoms associated with cystic fibrosis by restoring ion transport and improving mucus clearance in the lungs .
Phase 3 Studies
In a phase 3 study known as PERSIST, ivacaftor was evaluated for its long-term safety and efficacy in patients with the Gly551Asp-CFTR mutation. Over a 96-week period, patients demonstrated significant improvements in lung function measured by forced expiratory volume in one second (FEV1), with an average increase of 9.4 percentage points for adolescents/adults and 10.3 percentage points for children . The study also reported a reduction in pulmonary exacerbations and improvements in weight gain among participants.
Real-World Evidence
A real-world study conducted in France (BRIO) included 129 patients with cystic fibrosis who were either initiating or continuing ivacaftor treatment. Results indicated that after six months of treatment, patients experienced an average increase of 8.49 percentage points in percent predicted FEV1 (ppFEV1), which was sustained over 36 months. Additionally, there was a notable decrease in the rate of pulmonary exacerbations during this period .
Safety Profile
Ivacaftor has been generally well-tolerated among patients. In clinical trials, common adverse events included cough and upper respiratory tract infections; however, serious adverse events were relatively rare. The long-term studies indicated no new safety concerns arising from extended use .
Antibacterial Properties
Recent studies have explored the antibacterial properties of ivacaftor. Research indicated that ivacaftor exhibits dose-dependent antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. Specifically, it was found to reduce bioluminescence and colony-forming units of these bacteria, suggesting potential adjunctive benefits in managing respiratory infections common in cystic fibrosis patients .
Study | Population | Duration | Primary Outcome | Results |
---|---|---|---|---|
PERSIST | Patients with Gly551Asp-CFTR | 96 weeks | Change in FEV1 | Increase of 9.4% (adolescents/adults) |
BRIO | Patients with CF | 36 months | Change in ppFEV1 | Increase of 8.49% |
Antibacterial Study | S. aureus and P. aeruginosa | N/A | Reduction in bacterial viability | Dose-dependent reduction observed |
属性
IUPAC Name |
benzenesulfonic acid;N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.C6H6O3S/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28;7-10(8,9)6-4-2-1-3-5-6/h7-13,27H,1-6H3,(H,25,28)(H,26,29);1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVYFBOFAFDIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C.C1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。